Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]benzoate
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Overview
Description
Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]benzoate is a chemical compound with the molecular formula C16H14N2O5 and a molecular weight of 314.29 g/mol . . This compound is characterized by the presence of a nitrophenyl group, an acetyl group, and a benzoate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of methyl 2-{[(2-nitrophenyl)acetyl]amino}benzoate typically involves the reaction of 2-nitrophenylacetic acid with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-nitrophenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress levels. The acetyl group can participate in acetylation reactions, affecting protein function and gene expression. The benzoate ester can be hydrolyzed to release benzoic acid, which has various biological effects .
Comparison with Similar Compounds
Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]benzoate can be compared with similar compounds such as:
Methyl 2-({[({2-nitrophenyl}sulfonyl)anilino]acetyl}amino)benzoate: This compound has a sulfonyl group instead of an acetyl group, which can influence its chemical reactivity and biological activity.
The uniqueness of methyl 2-{[(2-nitrophenyl)acetyl]amino}benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
299419-90-2 |
---|---|
Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29g/mol |
IUPAC Name |
methyl 2-[[2-(2-nitrophenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H14N2O5/c1-23-16(20)12-7-3-4-8-13(12)17-15(19)10-11-6-2-5-9-14(11)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
UGFCTSZENQNLTG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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